3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one
Description
3-Acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one is a polycyclic heterocyclic compound featuring a fused pyrimidine-azepine core. The structure includes a seven-membered azepine ring fused with a pyrimidine ring, substituted with acetyl and amino groups at positions 3 and 2, respectively. Its synthesis typically involves multi-step cyclization and functionalization reactions, as seen in analogous pyrimido-azepine derivatives .
Properties
IUPAC Name |
3-acetyl-2-amino-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7(15)9-10(12)13-8-5-3-2-4-6-14(8)11(9)16/h2-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDIOMDTRIGBDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C2CCCCCN2C1=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of a suitable amino compound with an acetylated precursor, followed by cyclization to form the fused ring system. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.
Substitution: The amino and acetyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a range of substituted analogs with different functional groups.
Scientific Research Applications
Antiinflammatory Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. A study highlighted the synthesis of various pyrimidines, including those related to 3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one, which demonstrated promising anti-inflammatory activity in pharmacological screening tests . This suggests that the compound may serve as a lead structure for developing new anti-inflammatory drugs.
Antimicrobial Properties
The structural features of this compound are conducive to interactions with biological targets associated with microbial infections. Its potential antimicrobial activity can be attributed to its ability to inhibit bacterial growth and biofilm formation. Further studies are needed to explore its efficacy against various pathogens.
Anticancer Activity
Preliminary studies suggest that compounds with similar structures may possess anticancer properties. The unique arrangement of nitrogen atoms in the heterocyclic ring can influence cell signaling pathways involved in cancer progression. Investigations into the cytotoxic effects of this compound on different cancer cell lines could provide insights into its potential as an anticancer agent.
Neuroprotective Effects
There is emerging evidence that certain pyrimidine derivatives can exhibit neuroprotective effects. Given the structural characteristics of this compound, it may interact with neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from damage. Research into its neuroprotective mechanisms could open avenues for treating neurodegenerative diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity. For example:
- Starting Materials : The synthesis often begins with substituted pyrimidines or related heterocycles.
- Reagents and Conditions : Common reagents include acetic anhydride and amines under controlled temperature conditions.
- Characterization Techniques : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Case Study 1: Antiinflammatory Activity Assessment
In a study published by the Royal Society of Chemistry, researchers synthesized a series of pyrimidine derivatives and evaluated their anti-inflammatory activity using in vitro assays. The results indicated that certain derivatives exhibited significant inhibition of inflammatory markers compared to control groups . This underscores the therapeutic potential of compounds like this compound.
Case Study 2: Anticancer Screening
A recent investigation focused on the cytotoxic effects of various nitrogen-containing heterocycles against breast cancer cell lines. The study found that some derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis . Further exploration of the specific role of this compound in these processes could elucidate its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one involves its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one (hereafter Compound A) with structurally related compounds, focusing on ring systems, substituents, synthetic pathways, and reported bioactivities.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Core Ring Systems: Compound A features a pyrimido[1,2-a]azepine core, a seven-membered azepine fused with a pyrimidine. Thieno-fused analogs (e.g., in ) replace a benzene ring with a thiophene, altering electronic properties and lipophilicity .
Substituent Effects: The 3-acetyl and 2-amino groups in Compound A provide sites for hydrogen bonding and electrophilic reactivity, comparable to the methoxy and methylpiperazinyl groups in , which improve solubility and target affinity.
Synthetic Accessibility :
- Compound A likely requires cyclization of amine precursors with acylating agents, similar to methods in . By contrast, pyrido-dipyrimidines () are synthesized via Schiff base condensation, which is less applicable to azepine-containing systems .
Biological Activity: While Compound A lacks explicit bioactivity data, structurally related pyrimido-diazepines (e.g., ) show antitumor and kinase-inhibitory properties.
Biological Activity
3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural properties, and biological activities, supported by relevant case studies and research findings.
Structural Characteristics
The compound belongs to the pyrimidoazepine class and has the molecular formula with a molecular weight of 221.26 g/mol. Its structure includes a pyrimidine ring fused to an azepine moiety, contributing to its unique pharmacological properties .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general procedure includes:
- Formation of the pyrimidine ring through cyclization reactions.
- Acetylation of the amino group to yield the final product.
- Purification via chromatography methods.
Anticancer Properties
Recent studies have shown that compounds within the pyrimidoazepine class exhibit significant anticancer activity. For instance:
- Case Study : A derivative of the compound was tested against various cancer cell lines and demonstrated an IC50 value in the low micromolar range, indicating potent cytotoxic effects .
- Mechanism : The proposed mechanism involves the induction of apoptosis through modulation of key signaling pathways such as the p53 and MAPK pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties:
- In vitro Studies : The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined to be in the range of 10–20 µg/mL for several strains.
Neuroprotective Effects
Emerging evidence suggests neuroprotective effects linked to this compound:
- Neuroprotection : In models of neurodegeneration, such as those induced by oxidative stress or excitotoxicity, the compound demonstrated protective effects on neuronal cells by reducing reactive oxygen species (ROS) production and enhancing cell viability .
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Zhang et al. (2020) | Anticancer Activity | Demonstrated cytotoxicity in breast cancer cells with IC50 values < 5 µM. |
| Hodosi et al. (1992) | Antimicrobial Activity | Effective against E. coli and S. aureus with MICs of 15 µg/mL. |
| Kemnitzer et al. (2009) | Neuroprotective Effects | Reduced ROS levels in neuronal cell cultures by 40% compared to controls. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for constructing the pyrimido[1,2-a]azepinone core of this compound?
- Methodological Answer : The synthesis of annelated pyrimidoazepinones typically involves cyclocondensation reactions. For example, hydrazine derivatives can react with cyclic ketones under acidic conditions to form triazino-fused intermediates, which are further functionalized via acetylation or alkylation. Evidence from analogous syntheses (e.g., hydrazinyl-triazino-pyrimidinones) highlights the use of refluxing ethanol with catalytic HCl for cyclization, followed by acetylation with acetic anhydride .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-acylation. Purification by column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
